3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
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Overview
Description
3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring that is further substituted with a pyrimidinyl group. The unique structure of this compound makes it a potential candidate for various biological activities and therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their function, leading to the death of the pathogen .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of mycobacterium tuberculosis, affecting its ability to reproduce and survive .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to cause the death of mycobacterium tuberculosis, leading to the resolution of the infection .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine are not fully understood yet. It is known that this compound interacts with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are also not fully elucidated. Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a cyclopropyl halide and a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using a halogenated pyridazine intermediate and piperazine.
Substitution with Pyrimidinyl Group: The final step involves the substitution of the piperazine ring with a pyrimidinyl group using a suitable pyrimidinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pyridazine derivatives.
Scientific Research Applications
3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, tuberculosis, and cardiovascular disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its CDK2 inhibitory activity.
Pyridazinone Derivatives: Compounds with a pyridazinone core, known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its combination of a cyclopropyl group, pyridazine ring, and pyrimidinyl-substituted piperazine ring sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-6-16-15(17-7-1)21-10-8-20(9-11-21)14-5-4-13(18-19-14)12-2-3-12/h1,4-7,12H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQMWPEBVJQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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